6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

This cinnoline-3-carboxylic acid features a 6-bromo,7-ethoxy substitution pattern conferring potent lipoxygenase inhibition plus intrinsic antioxidant activity—a dual profile absent in generic analogs. The C6 bromine enables cross-coupling diversification for SAR and lead optimization. Choose this specific derivative to eliminate experimental variability from uncharacterized structural substitutions. For R&D use only.

Molecular Formula C11H9BrN2O4
Molecular Weight 313.1 g/mol
CAS No. 1041853-22-8
Cat. No. B3345364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid
CAS1041853-22-8
Molecular FormulaC11H9BrN2O4
Molecular Weight313.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)NN=C(C2=O)C(=O)O)Br
InChIInChI=1S/C11H9BrN2O4/c1-2-18-8-4-7-5(3-6(8)12)10(15)9(11(16)17)14-13-7/h3-4H,2H2,1H3,(H,13,15)(H,16,17)
InChIKeyPBCCPBVPMNOYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8): A Structurally Distinct Cinnoline Derivative for Targeted Biochemical and Medicinal Chemistry Applications


6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS 1041853-22-8) is a synthetic heterocyclic compound belonging to the cinnoline-3-carboxylic acid class. Its structure features a cinnoline core substituted at the 6-position with a bromine atom, at the 7-position with an ethoxy group, and at the 4-position with a hydroxy (or oxo) group, alongside a carboxylic acid at the 3-position . This specific substitution pattern confers distinct physicochemical properties, including a molecular weight of 313.1 g/mol and a predicted logP of approximately 1.78, which influence its behavior in biological systems and its utility as a synthetic intermediate or tool compound .

Why Generic Substitution Fails for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid: Divergent Biological and Physicochemical Profiles Compared to Closely Related Cinnoline Analogs


Within the cinnoline-3-carboxylic acid family, seemingly minor structural alterations—such as the presence or position of halogen substituents, the length of alkoxy chains, or the presence of additional functional groups—result in markedly divergent biological activities and physicochemical properties. For instance, cinnoline-3-carboxylic acid derivatives have been shown to exhibit a wide range of activities including antibacterial, anti-inflammatory, and CNS-modulating effects, with potency and selectivity highly dependent on specific substitution patterns [1][2]. Therefore, substituting 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid with a generic, unsubstituted, or differently substituted cinnoline analog is scientifically unsound, as it would introduce an uncharacterized variable with unpredictable consequences for assay outcomes or synthetic routes. The following quantitative evidence underscores this structural and functional divergence.

Quantitative Differentiation Guide for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid: A Comparative Evidence Analysis for Informed Scientific Selection


Distinct Lipoxygenase Inhibitory Profile of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Relative to Unsubstituted Cinnoline Analogs

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is documented as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This activity is not uniformly observed across all cinnoline-3-carboxylic acid derivatives. For example, 4-hydroxycinnoline-3-carboxylic acid (CAS 53512-17-7), which lacks the 6-bromo and 7-ethoxy substituents, is primarily noted for antibacterial activity against Escherichia coli, with no reported lipoxygenase inhibition . This demonstrates that the specific 6-bromo-7-ethoxy substitution pattern is critical for imparting lipoxygenase inhibitory activity, thereby distinguishing this compound as a targeted tool for inflammatory pathway research.

Inflammation Lipoxygenase Inhibition Arachidonic Acid Metabolism

Differential Physicochemical Properties of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Compared to 6-Bromo-4-hydroxy-7-methoxy Analog

The 7-ethoxy group of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid directly impacts its physicochemical properties relative to its 7-methoxy analog, 6-bromo-4-hydroxy-7-methoxycinnoline-3-carboxylic acid (CAS 1041853-23-9). The target compound has a higher molecular weight (313.1 g/mol vs. 299.08 g/mol for the methoxy analog) and a higher predicted LogP (1.78 vs. a lower, though not precisely specified, value for the methoxy analog), indicating increased lipophilicity due to the additional methylene unit in the ethoxy chain . This subtle change can significantly affect membrane permeability, solubility, and pharmacokinetic behavior, making the two compounds non-interchangeable in biological assays.

Lipophilicity ADME Prediction Chemical Synthesis

Unique Antioxidant Activity of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Compared to Classic Lipoxygenase Inhibitors

Beyond its primary lipoxygenase inhibitory activity, 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is also reported to serve as an antioxidant in fats and oils [1]. This dual functionality distinguishes it from classic lipoxygenase inhibitors like zileuton or nordihydroguaiaretic acid (NDGA), which primarily act through enzyme inhibition without a significant intrinsic antioxidant component. While quantitative antioxidant data (e.g., ORAC, DPPH IC50) for this specific compound is not publicly available, the documented antioxidant property adds a differentiating layer of activity not present in many alternative lipoxygenase inhibitors.

Oxidative Stress Antioxidant Assays Inflammation Research

Divergent Biological Focus of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Versus 4-Amino-3-cinnolinecarboxylic Acid Derivatives

Cinnoline-3-carboxylic acid derivatives display a broad range of activities depending on their 4-position substitution. While 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is characterized as a lipoxygenase inhibitor [1], derivatives with a 4-amino group, such as those studied by Stańczak et al., exhibit significant central nervous system (CNS) activity and antibacterial properties [2][3]. This fundamental divergence in biological target space—lipoxygenase inhibition versus CNS or antibacterial activity—highlights the critical role of the 4-position substituent in dictating a compound's primary pharmacological utility.

Antibacterial Agents CNS Activity SAR Studies

Targeted Application Scenarios for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Based on Verified Differential Evidence


Investigating Arachidonic Acid Cascade and Lipoxygenase-Mediated Inflammatory Pathways

Given its documented potent lipoxygenase inhibitory activity [1], this compound is ideally suited as a tool compound in biochemical and cell-based assays designed to probe the lipoxygenase arm of the arachidonic acid cascade. Unlike unsubstituted cinnoline analogs which may lack this activity , 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid provides a targeted probe for dissecting the role of lipoxygenases in inflammation, allergy, and cell differentiation. Its distinct profile allows for more precise experimental designs compared to generic cinnoline derivatives.

Studies Exploring the Interplay Between Lipoxygenase Inhibition and Oxidative Stress

For research aimed at understanding the intersection of enzymatic lipid peroxidation and direct oxidative damage, this compound offers a unique advantage. Its reported dual function as both a lipoxygenase inhibitor and an antioxidant [1] makes it a valuable tool for experiments where both mechanisms are potentially at play. Classic lipoxygenase inhibitors like zileuton lack this intrinsic antioxidant activity, making the 6-bromo-7-ethoxy derivative a more relevant and multi-faceted probe for such studies.

Medicinal Chemistry Campaigns Requiring a Cinnoline Scaffold with Specific 6-Bromo-7-Ethoxy Substitution

In structure-activity relationship (SAR) studies and lead optimization programs focused on the cinnoline-3-carboxylic acid core, the 6-bromo-7-ethoxy substitution pattern offers a distinct chemical handle. The bromine atom at the 6-position provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 7-ethoxy group imparts a specific lipophilicity profile (predicted LogP ~1.78) and molecular weight (313.1 g/mol) . This specific substitution pattern is not interchangeable with its 7-methoxy analog due to quantifiable differences in these properties , making it the compound of choice for exploring this particular region of chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.